molecular formula C10H18O B8229806 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol

Cat. No.: B8229806
M. Wt: 154.25 g/mol
InChI Key: WAYNMPHDWHSQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is notable for its highly strained bicyclic framework, which imparts distinctive chemical properties and reactivity. The presence of the bicyclo[1.1.1]pentane moiety makes it an interesting subject of study in organic chemistry and materials science .

Chemical Reactions Analysis

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol involves its interaction with molecular targets through its highly strained bicyclic structure. This strain energy facilitates various chemical transformations and interactions with biological molecules. The compound’s reactivity is influenced by the transannular communication within the bicyclo[1.1.1]pentane core, directing its chemical behavior .

Comparison with Similar Compounds

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol can be compared with other bicyclic compounds such as:

The uniqueness of 1-{Bicyclo[111]pentan-1-yl}-2,2-dimethylpropan-1-ol lies in its specific combination of the bicyclo[11

Properties

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2,3)8(11)10-4-7(5-10)6-10/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYNMPHDWHSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C12CC(C1)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.